molecular formula C7H5N3O3 B13260141 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B13260141
M. Wt: 179.13 g/mol
InChI Key: ICXUDYBETZLXDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include refluxing in solvents like ethanol or methanol and the use of catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of various heterocyclic compounds with potential biological activities .

Biology: The compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are being explored for their anti-inflammatory, anti-cancer, and antimicrobial properties. Research has shown that these derivatives can selectively target cancer cells, making them potential candidates for chemotherapy .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects . For example, in cancer treatment, the compound may inhibit enzymes involved in cell proliferation, thereby slowing down tumor growth .

Comparison with Similar Compounds

Uniqueness: 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid stands out due to its versatile reactivity and potential for modification. Its unique structure allows for the development of a wide range of derivatives with diverse biological activities .

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-6-1-2-10-5(8-6)3-4(9-10)7(12)13/h1-3H,(H,8,11)(H,12,13)

InChI Key

ICXUDYBETZLXDY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(=O)O)NC1=O

Origin of Product

United States

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